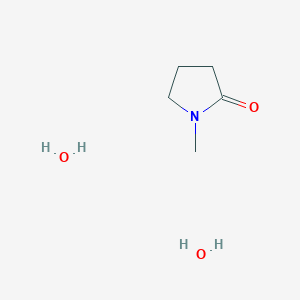

1-Methylpyrrolidin-2-one;dihydrate

Description

Historical Perspectives and Evolution of 1-Methylpyrrolidin-2-one Research

Initially synthesized in the early 20th century, 1-Methylpyrrolidin-2-one (commonly known as N-methyl-2-pyrrolidone or NMP) gained prominence in the mid-20th century with the development of large-scale industrial production methods. Its primary initial application was in the petrochemical industry for the extraction of aromatic hydrocarbons. itwreagents.com Over the decades, its use has expanded dramatically, driven by its exceptional ability to dissolve a wide range of organic and inorganic compounds. wikipedia.orgitwreagents.com

Early research on NMP-water systems was largely focused on the macroscopic physical properties of their mixtures, such as density, viscosity, and phase behavior, which are critical for industrial process design. epa.gov As analytical techniques became more sophisticated, the focus of research shifted towards understanding the molecular-level interactions between NMP and water. The advent of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and advanced computational techniques such as molecular dynamics (MD) simulations has allowed for a much deeper and more nuanced understanding of the hydration of the NMP molecule. researchgate.netaip.org

The Significance of Water Interactions in Solvent Chemistry

Water, often dubbed the "universal solvent," plays a pivotal role in a vast number of chemical and biological processes. Its ability to form hydrogen bonds and its high polarity are key to its remarkable solvent properties. When another solvent, such as NMP, is mixed with water, the resulting mixture's properties are not merely an average of the two components. Instead, complex intermolecular interactions, primarily hydrogen bonding, lead to unique structural and dynamic characteristics. researchgate.net

The study of these interactions is crucial as they can dramatically alter the efficacy of a solvent system. In the context of NMP, the presence of water can influence its selectivity in extraction processes and its performance as a reaction medium. researchgate.net Understanding the hydration of NMP at a molecular level is therefore essential for optimizing its use in various applications and for designing new solvent systems with tailored properties.

Defining the Scope of Hydration Phenomena in 1-Methylpyrrolidin-2-one Systems

The hydration of 1-Methylpyrrolidin-2-one refers to the interaction and arrangement of water molecules around the NMP molecule in an aqueous environment. This is not a simple mixing process but involves the formation of specific structural motifs. At the heart of this phenomenon is the hydrogen bonding between the hydrogen atoms of water and the carbonyl oxygen of the NMP molecule. researchgate.net

Research has shown that NMP and water form hetero-associates, with specific stoichiometries being more favorable. researchgate.net Notably, several studies point towards the formation of a complex where two water molecules are associated with one NMP molecule, leading to the concept of a "dihydrate" in solution. epa.gov It is crucial to understand that this "dihydrate" is not typically an isolatable, stable crystalline solid but rather a dynamic structural arrangement that exists within the liquid mixture. The hydration phenomenon also encompasses the formation of solvation shells, where layers of water molecules with distinct orientations and dynamics surround the NMP molecule. aip.org

Current State of Knowledge and Identified Research Gaps in 1-Methylpyrrolidin-2-one Hydration

Current understanding, bolstered by a combination of experimental and theoretical studies, provides a detailed picture of NMP hydration. Spectroscopic and diffraction studies have confirmed the primary interaction site for water is the carbonyl oxygen of the NMP molecule. researchgate.netaip.org Molecular dynamics simulations have further elucidated the three-dimensional structure of the hydration shell, revealing distinct arrangements of water molecules around both the polar and non-polar regions of the NMP molecule. aip.orgrsc.org

Thermodynamic studies have quantified the energetics of NMP-water mixing, providing insights into the stability of the formed complexes. acs.org The influence of temperature and concentration on the physicochemical properties of these mixtures, such as viscosity and density, has also been extensively investigated. epa.govresearchgate.net

Despite these advances, some research gaps remain. While the 2:1 water-to-NMP complex is frequently suggested, a definitive and universally accepted structural model of this dihydrate in solution is still under investigation. Further research is needed to fully map the phase diagram of the NMP-water system under a wider range of temperatures and pressures. Moreover, the influence of solutes on the hydration structure of NMP is an area that warrants more detailed exploration, as this has significant implications for its use as a solvent in complex chemical systems. The precise dynamics of water exchange between the hydration shell and the bulk solvent also represent an active area of research.

Interactive Data Tables

Below are interactive tables summarizing key research findings on the physicochemical properties of 1-Methylpyrrolidin-2-one and its aqueous mixtures.

Table 1: Physicochemical Properties of 1-Methylpyrrolidin-2-one

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | wikipedia.org |

| Molar Mass | 99.133 g/mol | wikipedia.org |

| Density (at 25 °C) | 1.028 g/cm³ | wikipedia.org |

| Boiling Point | 202 to 204 °C | wikipedia.org |

| Melting Point | -24 °C | wikipedia.org |

| Miscibility with Water | Miscible in all proportions | wikipedia.org |

Table 2: Viscosity of Aqueous N-Methylpyrrolidin-2-one Mixtures at Different Temperatures and Molar Fractions

| Mole Fraction of NMP (X_NMP) | Viscosity (mPa·s) at 15°C | Viscosity (mPa·s) at 25°C | Viscosity (mPa·s) at 35°C | Viscosity (mPa·s) at 45°C | Viscosity (mPa·s) at 55°C | Viscosity (mPa·s) at 65°C |

| 0.02 | 1.34 | 1.05 | 0.85 | 0.70 | 0.59 | 0.50 |

| 0.05 | 1.68 | 1.30 | 1.03 | 0.84 | 0.70 | 0.59 |

| 0.125 | 2.58 | 1.93 | 1.50 | 1.20 | 0.98 | 0.81 |

| 0.32 | 3.89 | 2.89 | 2.22 | 1.76 | 1.42 | 1.17 |

| 0.37 | 3.96 | 2.95 | 2.28 | 1.81 | 1.46 | 1.20 |

Data adapted from a study on the physical properties of aqueous N-Methyl pyrrolidone at different temperatures. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

32997-25-4 |

|---|---|

Molecular Formula |

C5H13NO3 |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

1-methylpyrrolidin-2-one;dihydrate |

InChI |

InChI=1S/C5H9NO.2H2O/c1-6-4-2-3-5(6)7;;/h2-4H2,1H3;2*1H2 |

InChI Key |

UAGMFWLBFBJCHX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1=O.O.O |

Origin of Product |

United States |

Molecular Level Insights into 1 Methylpyrrolidin 2 One/water Interactions

Intermolecular Forces and Energetics of Solvation

The solvation of 1-Methylpyrrolidin-2-one in water is a complex process governed by a balance of several intermolecular forces. These interactions dictate the thermodynamic properties and microscopic structure of the binary mixtures.

Hydrogen Bonding Characterization within 1-Methylpyrrolidin-2-one-Water Assemblies

The primary and most significant interaction between NMP and water is the hydrogen bond formed between the carbonyl oxygen of NMP and the hydrogen atoms of water molecules. nih.govdigitellinc.com Computational and spectroscopic studies have confirmed that water molecules preferentially locate near the carbonyl group of NMP. nih.gov Calorimetric studies have demonstrated the presence of strong interactions between NMP and water. nih.gov While NMP itself cannot form hydrogen bonds with other NMP molecules, its ability to accept hydrogen bonds from water is a key factor in its miscibility. researchgate.net Computational analyses have identified that the most energetically favorable orientation for a weakly-bound NMP:water complex involves a hydrogen bond from the water molecule to the ketone group of NMP. digitellinc.com Polarized Raman spectroscopy has also been successfully applied to determine the conformation of NMP in water, providing insights into the hydrogen bond clusters. nih.gov

Hydrophobic and Hydrophilic Interactions in Binary Mixtures

NMP possesses both a hydrophilic amide group (the lactam ring) and hydrophobic components (the methyl group and the aliphatic ring carbons). This amphiphilic nature leads to a complex interplay of interactions in aqueous solutions. researchgate.net At low NMP concentrations, hydrophobic interactions involving the nonpolar parts of the molecule are more prominent. researchgate.net As the concentration of NMP increases, the hydrogen bonding between NMP and water becomes more dominant. The balance between these hydrophobic and hydrophilic interactions is critical in determining the solution's properties. nih.gov The hydrophobic effect drives the association of nonpolar groups, while the hydrophilic lactam group ensures water solubility through strong hydrogen bonding and dipole-dipole interactions.

| Interaction Type | Key Molecular Sites Involved | Primary Characteristics |

| Hydrogen Bonding | NMP carbonyl oxygen (acceptor) and Water hydrogen (donor) | Strong, directional interaction; energetically favorable. nih.govdigitellinc.com |

| Dipolar Interactions | NMP's permanent dipole and Water's dipole | Strong electrostatic attraction; contributes significantly to hydration enthalpy. researchgate.netnih.gov |

| Hydrophobic Interactions | NMP's methyl group and aliphatic ring carbons with Water | Tendency to minimize contact between nonpolar groups and water. researchgate.netnih.gov |

| Hydrophilic Interactions | NMP's lactam group with Water | Favorable interactions (H-bonding, dipole-dipole) promoting solubility. nih.gov |

Structural Organization in Aqueous Solutions

The combination of intermolecular forces results in a specific structural organization of NMP and water molecules in solution, which has been investigated extensively using various spectroscopic and diffractometric methods.

Spectroscopic Elucidation of Solution Structure (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Raman Spectroscopy)

Spectroscopic techniques provide detailed information about the local environment and interactions of molecules in the liquid phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies have shown that the chemical shifts of NMP are significantly influenced by the water content, indicating strong intermolecular interactions. researchgate.netnih.gov Changes in chemical shifts and 2D ROESY spectra suggest a preferential location of water molecules near the carbonyl group of NMP. nih.gov Furthermore, ¹³C NMR relaxation time analysis has revealed changes in the dynamic behavior of NMP molecules as the water concentration varies, with a notable inversion point in NMR behavior observed at an NMP mole fraction between 0.2 and 0.4. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for probing hydrogen bonding in NMP-water mixtures. The technique can be used to continuously measure the water content in NMP, as the presence of water affects the vibrational modes of the NMP molecule. petro-online.com The carbonyl stretching band of NMP is particularly sensitive to hydrogen bonding with water. researchgate.net

Raman Spectroscopy: Polarized Raman spectroscopy has been employed to study intermolecular interactions and hydrogen bond formation in NMP/methanol mixtures, and the same methodology has been successfully applied to NMP in water. nih.gov These studies help in identifying distinctive molecular clusters formed through hydrogen bonding and other intermolecular forces. Raman spectroscopy has also been used to monitor phase transformations of solvates in NMP/water mixtures. researchgate.net

Diffractometric Analyses of Liquid-Phase Ordering (e.g., X-ray Diffraction, Neutron Scattering)

Diffraction methods provide insights into the average arrangement and ordering of molecules over a larger length scale in the liquid state.

X-ray Diffraction: Wide-angle X-ray scattering (WAXS) experiments, combined with molecular dynamics simulations, have been used to study the structural properties of NMP-water mixtures across the entire concentration range. nih.govaip.org These studies have provided detailed information on the intermolecular organization through radial and spatial distribution functions. aip.orgresearchgate.net The analysis of diffraction patterns has helped to explain macroscopic properties, such as the observed density maximum in these mixtures. nih.govaip.org

Neutron Scattering: Neutron scattering, particularly when combined with isotopic substitution, offers a powerful probe of liquid structure. Quasielastic neutron scattering (QENS) has been used to investigate the dynamics of water molecules in similar alcohol-water mixtures, providing a framework for understanding hydration dynamics. researchgate.net Studies on pure liquid NMP using neutron scattering have revealed significant local ordering, with molecules arranging in both parallel and perpendicular orientations, driven by strong polar interactions. acs.org This inherent ordering in the pure solvent is fundamental to understanding its interactions when mixed with water.

| Technique | Key Findings for NMP-Water System |

| NMR Spectroscopy | Water preferentially interacts with the NMP carbonyl group; dynamic properties change with concentration. researchgate.netnih.gov |

| Infrared Spectroscopy | Confirms hydrogen bonding at the carbonyl group; used for quantitative water analysis. petro-online.comresearchgate.net |

| Raman Spectroscopy | Identifies H-bonded clusters and different molecular conformations in solution. nih.govresearchgate.net |

| X-ray Diffraction | Reveals intermolecular organization and explains macroscopic properties like density maxima. nih.govaip.orgaip.org |

| Neutron Scattering | Elucidates detailed local and long-range structural ordering in the liquid phase. acs.org |

Characterization of Hydration Shells and Solvent Microenvironments

The interaction between 1-Methylpyrrolidin-2-one (NMP) and water leads to significant structuring of the solvent molecules around the solute. researchgate.netmdpi.com Molecular dynamics studies have shown that NMP imposes a strong organizing effect on the surrounding water, with the formation of up to four distinct solvation shells. researchgate.netmdpi.com This structuring is a result of the dual nature of the NMP molecule, which contains both a hydrophilic amide group and hydrophobic regions, primarily the methyl group. researchgate.netmdpi.com

The solvent microenvironment is characterized by two main types of interactions:

Hydrophilic Solvation: Occurs around the polar carbonyl oxygen of the pyrrolidone ring. This area interacts strongly with water molecules through hydrogen bonding.

Hydrophobic Solvation: Takes place around the nonpolar methyl group and the aliphatic parts of the ring. Water molecules arrange themselves to form a cage-like structure around these moieties to maximize their own hydrogen-bonding network.

This combination of hydrophilic and hydrophobic interactions results in synergistic solvation effects, which are key to understanding the unique properties of NMP in aqueous solutions, including its role as a kinetic hydrate (B1144303) inhibitor. researchgate.netmdpi.com The dynamics of water molecules within these hydration shells are markedly slower compared to bulk water, indicating a strong association with the NMP molecule. researchgate.netmdpi.com

Computational Chemistry Approaches to Hydration Dynamics

Computational methods are essential for elucidating the detailed mechanisms of NMP hydration. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide a molecular-level picture that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies of Water-Compound Adducts

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. DFT computations have been employed to analyze the structure and energy of hydrogen-bonded complexes formed between NMP and water. nih.gov These studies provide detailed information on the geometry, stability, and vibrational frequencies of NMP-water adducts.

Key findings from DFT studies include:

High Stability of Adducts: Calculations have demonstrated the high stability of complexes like cyclic dimers of pyrrolidone derivatives, both in the gas phase and in aqueous solutions. nih.gov

Interaction Energetics: DFT helps in quantifying the binding energy of NMP-water complexes. It has been shown that the binding energy of these complexes can decrease in water-rich mixtures. nih.gov

Structural Analysis: The theory provides precise information on bond lengths, angles, and the nature of intermolecular interactions, confirming the role of hydrogen bonding and dipolar interactions in the formation of these adducts. nih.gov

| Computational Method | System Studied | Key Finding |

| Density Functional Theory (DFT) | NMP-Water-Methanol Complexes | Analysis of structure and energy of hydrogen-bonded complexes. nih.gov |

| Density Functional Theory (DFT) | Pyrrolidone Derivatives in Water | Showed high stability of cyclic dimers in aqueous solution. nih.gov |

Molecular Dynamics (MD) Simulations of Liquid Structure and Solvation Dynamics

Molecular Dynamics (MD) simulations are a cornerstone for studying the behavior of NMP in aqueous solutions over time. bioexcel.eubiorxiv.org By simulating the movement of every atom in the system, MD provides a dynamic view of the intermolecular interactions and the resulting liquid structure. researchgate.netmdpi.com

Comprehensive MD studies on dilute aqueous solutions of NMP have revealed several critical aspects of its hydration:

Water Structuring: Simulations consistently show a strong structuring effect of NMP on surrounding water molecules, confirming the existence of distinct solvation shells. researchgate.netmdpi.com

Slower Dynamics: The dynamics of water molecules in the vicinity of an NMP molecule are significantly slower than in bulk water, highlighting the strong solute-solvent interactions. researchgate.netmdpi.com

Synergistic Solvation: MD simulations elucidate the synergistic effect of hydrophilic solvation around the carbonyl oxygen and hydrophobic solvation around the methyl group. researchgate.netmdpi.com

Force Field Application: The use of force fields like AMBER allows for the combination of MD simulations with experimental data (e.g., from NMR spectroscopy) to investigate NMP-water interactions across the entire composition range. researchgate.net

| Simulation Finding | Description | Source(s) |

| Solvation Shells | Up to four distinct solvation shells are clearly discernible around the NMP solute. | researchgate.net, mdpi.com |

| Water Dynamics | Water molecules in the vicinity of NMP exhibit markedly slower dynamics than bulk water. | researchgate.net |

| Liquid Structure | A combination of MD and X-ray scattering reveals that the hydrogen-bond network observed in crystalline NMP is partially preserved in the liquid state. | |

| Synergistic Effects | Hydrophobic solvation around the methyl group and hydrophilic solvation around the amide oxygen act synergistically. | researchgate.net, mdpi.com |

Advanced Sampling Techniques for Free Energy Landscapes of Hydration

Calculating the free energy changes associated with hydration is a computationally intensive task due to the vast number of possible molecular configurations. Standard MD simulations may not adequately sample high-energy states. To overcome this, advanced sampling techniques are employed to construct a potential of mean force (PMF), or free energy landscape, which maps the free energy as a function of specific reaction coordinates.

While specific studies applying these techniques to 1-Methylpyrrolidin-2-one dihydrate were not prominently found, methods like Umbrella Sampling are standard for these types of problems. mdpi.com

Umbrella Sampling (US): This is a widely used enhanced sampling technique for computing PMFs. The simulation is divided into a series of "windows" along a reaction coordinate (e.g., the distance of a solute from a solvent interface). In each window, a biasing potential (the "umbrella") is applied to hold the system in that specific region, allowing for adequate sampling. The results from all windows are then combined to reconstruct the full free energy profile. mdpi.com

Replica Exchange Umbrella Sampling (REUS) and Adaptive Biasing Force (ABF): These are other powerful methods used to calculate the transmembrane PMF for solutes, assessing the efficiency and accuracy of the free energy calculations. nih.gov

Simulated Tempering-Enhanced Umbrella Sampling (STeUS): This method combines umbrella sampling with simulated tempering, where the temperature is periodically changed. The higher temperatures help the system overcome energy barriers more quickly, leading to faster convergence of the free energy calculations.

These techniques are crucial for understanding processes like the transfer of a solute between different solvent environments or chemical reactions in solution, providing a quantitative measure of the energetic barriers and stable states involved. nih.gov

Phase Behavior and Transport Phenomena in Aqueous 1 Methylpyrrolidin 2 One Systems

Thermodynamics of Vapor-Liquid and Liquid-Liquid Equilibria

1-Methylpyrrolidin-2-one is a polar aprotic solvent that is fully miscible with water at all temperatures. wikipedia.org This complete miscibility precludes the formation of a liquid-liquid equilibrium under normal conditions. The thermodynamic focus is therefore on the vapor-liquid and solid-liquid equilibria of the mixture.

Experimental Determination of Vapor-Liquid Equilibrium Data for Water + 1-Methylpyrrolidin-2-one

The vapor-liquid equilibrium (VLE) of the water-NMP system has been investigated by various researchers using several experimental techniques. Static and dynamic methods, including the use of ebulliometers and dynamic recirculating stills, have been employed to obtain accurate phase equilibrium data. researchgate.netresearchgate.net

A dynamic recirculating apparatus has been used to perform VLE measurements for NMP + water at temperatures of 343.15 K, 363.15 K, and 380.15 K. researchgate.net In other studies, precise pressure-composition (P-x) data have been measured using a static apparatus at 80 °C and 110 °C.

To validate experimental setups, isobaric VLE data for the binary system at a pressure of 101.3 kPa are often determined. These experiments measure the equilibrium temperature and the mole fractions of the components in both the liquid (x) and vapor (y) phases. The data consistently show a negative deviation from Raoult's law, indicating that the interactions between water and NMP molecules are stronger than the average interactions within the pure components.

Below is a table of experimental VLE data for the water (1) + NMP (2) binary system at a constant pressure of 101.3 kPa. nih.gov

Table 1: Experimental Vapor-Liquid Equilibrium Data for Water (1) + 1-Methylpyrrolidin-2-one (2) at 101.3 kPa

| Temperature (K) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) | Liquid Mole Fraction (x₂) | Vapor Mole Fraction (y₂) |

|---|---|---|---|---|

| 373.10 | 1.000 | 1.000 | 0.000 | 0.000 |

| 373.90 | 0.956 | 0.999 | 0.044 | 0.001 |

| 375.20 | 0.890 | 0.998 | 0.110 | 0.002 |

| 377.50 | 0.803 | 0.996 | 0.197 | 0.004 |

| 382.50 | 0.655 | 0.992 | 0.345 | 0.008 |

| 389.10 | 0.498 | 0.988 | 0.502 | 0.012 |

| 399.50 | 0.354 | 0.975 | 0.646 | 0.025 |

| 412.30 | 0.222 | 0.932 | 0.778 | 0.068 |

| 427.50 | 0.121 | 0.831 | 0.879 | 0.169 |

| 445.10 | 0.045 | 0.588 | 0.955 | 0.412 |

| 474.80 | 0.002 | 0.129 | 0.998 | 0.871 |

| 475.50 | 0.000 | 0.000 | 1.000 | 1.000 |

Standard uncertainties (u) are u(x₁) = u(y₁) = 0.006, u(T) = 0.1 K, and u(P) = 1 kPa. nih.gov

Predictive Modeling of Phase Diagrams in Hydrated Systems

To correlate experimental VLE data and predict the phase behavior of the water-NMP system, various thermodynamic models are employed. Activity coefficient models such as the Non-Random Two-Liquid (NRTL) and the Universal Quasichemical (UNIQUAC) models are commonly used. researchgate.net

The NRTL model has been shown to satisfactorily model the VLE of the water-NMP system. researchgate.net Temperature-dependent NRTL parameters can be fitted simultaneously to experimental data, including both VLE and enthalpy of mixing data, to provide a comprehensive thermodynamic description of the system.

The UNIQUAC model and its modified versions, like the modified UNIFAC (Dortmund) model, are also utilized. The UNIFAC model is a group-contribution method that can predict VLE without experimental data for the specific mixture, based on the functional groups present in the molecules. For the water-NMP system, defining a new flexible lactam (cyclic amide) group within the modified UNIFAC framework has been shown to yield results that compare well with experimental data.

In addition to activity coefficient models, equations of state (EoS) can be used. A theoretical study utilized the cubic plus association equation of state to model the vapor-liquid equilibrium of water-NMP mixtures over a temperature range of 343.15 K to 380.15 K, taking into account the hydrogen bonding between the NMP carbonyl group and water. researchgate.net

Influence of Water on Azeotropic and Eutectic Behavior

The VLE data for the water-NMP system consistently exhibit a negative deviation from Raoult's Law, which is characteristic of systems where the unlike-pair interactions are stronger than the like-pair interactions. A key consequence of this behavior is that the system does not form an azeotrope. The boiling point of the mixture smoothly transitions from that of pure water to that of pure NMP as the composition changes.

Mass Transport Properties and Diffusion Kinetics

The rates of mass transfer in aqueous NMP solutions are governed by the diffusion coefficients of the components. These coefficients are essential for modeling processes like membrane separations and solvent extraction.

Measurement of Diffusion Coefficients in Water and Aqueous Mixtures

The diffusion coefficients of components in the water-NMP system have been measured at infinite dilution using techniques like the Taylor-Aris dispersion method. This method involves injecting a small pulse of the solute into a solvent flowing under laminar conditions through a capillary tube. The dispersion of the solute pulse, measured at the tube outlet, allows for the determination of the diffusion coefficient.

Measurements have been made for water as a solute in NMP at infinite dilution across a range of temperatures. The temperature dependence of the diffusion coefficient (D) is well-described by an Arrhenius-type equation:

D = A * exp(-B/T)

where A is the pre-exponential factor and B is a constant related to the activation energy of diffusion.

The following table presents the parameters for the Arrhenius equation for the diffusion of water in NMP at infinite dilution.

Table 2: Arrhenius Parameters for the Diffusion Coefficient of Water in 1-Methylpyrrolidin-2-one at Infinite Dilution

| Solute | A (m²/s) | B (K) |

|---|---|---|

| Water | 1.10E-07 | 1960 |

Data derived from experiments conducted between 298 K and 348 K.

Using these parameters, one can calculate the diffusion coefficient at a specific temperature within the experimental range.

Theoretical Frameworks for Predicting Solute and Solvent Diffusion in Hydrated 1-Methylpyrrolidin-2-one

Several theoretical and semi-empirical models can be used to predict diffusion coefficients in liquid mixtures. Two of the most common are the Stokes-Einstein equation and the Wilke-Chang equation.

The Stokes-Einstein equation provides a fundamental relationship between the diffusion coefficient (D), the temperature (T), the viscosity of the solvent (η), and the radius of the diffusing particle (r):

D = kBT / (6πηr)

where kB is the Boltzmann constant. This equation is generally applicable to spherical particles diffusing in a continuous medium and provides a good qualitative understanding of the factors affecting diffusion.

The Wilke-Chang equation is a widely used semi-empirical correlation for estimating the diffusion coefficient of a solute (A) at infinite dilution in a solvent (B):

DAB = 7.4 x 10-8 (φMB)1/2T / (ηBVA0.6)

where:

DAB is the diffusion coefficient (cm²/s)

φ is the association factor for the solvent (2.6 for water)

MB is the molecular weight of the solvent ( g/mol )

T is the absolute temperature (K)

ηB is the viscosity of the solvent (cP)

VA is the molar volume of the solute at its normal boiling point (cm³/mol)

This equation is particularly useful for predicting diffusion coefficients in dilute solutions and has been shown to give satisfactory predictions for organic compounds diffusing in water. For the NMP-water system, it can be used to estimate the diffusion of NMP in water or vice-versa, provided the necessary physical properties are known.

Surface and Interfacial Chemistry of Aqueous Solutions

The behavior of 1-Methylpyrrolidin-2-one (NMP) at the interface between its aqueous solution and another phase, such as air, is dictated by its molecular structure, which consists of a polar lactam ring and a nonpolar methyl group. nih.gov This amphiphilic nature drives the molecules to orient themselves specifically at boundaries, influencing properties like surface tension and interfacial organization. NMP is a polar aprotic solvent that is miscible with water at all temperatures. eastman.comm-chemical.co.jp

Surface Tension Analysis and Its Dependence on Water Concentration

The surface tension of aqueous solutions containing 1-Methylpyrrolidin-2-one is highly dependent on the concentration of the solute. researchgate.netacs.org Studies have shown that the addition of even a small amount of NMP to water leads to a significant reduction in the surface tension of the solution. researchgate.netacs.org This phenomenon is characteristic of surface-active agents and is attributed to the migration of NMP molecules to the air-water interface. researchgate.net The hydrophobic methyl group tends to be expelled from the bulk water phase, orienting itself towards the air, while the polar lactam group remains anchored in the aqueous phase. researchgate.netacs.org

| Mole Fraction of NMP (x₂) | Surface Tension (mN/m) (Approximate) |

| 0.0 (Pure Water) | 72.8 |

| 0.1 | 55.0 |

| 0.3 | 45.0 |

| 0.5 | 42.0 |

| 1.0 (Pure NMP) | 40.8 |

Interfacial Adsorption and Organization at Aqueous Boundaries

The reduction in surface tension in aqueous NMP solutions is a direct consequence of the positive adsorption of NMP molecules at the aqueous boundary, such as the liquid-air interface. Molecular dynamics simulations and X-ray scattering experiments have provided insights into the structural organization of these mixtures. nih.gov These studies reveal that the intermolecular organization of water and NMP molecules is complex and varies with concentration. nih.gov

At the interface, NMP molecules arrange themselves to minimize the free energy of the system. This involves the hydrophobic methyl group pointing away from the water phase, while the polar carbonyl group of the lactam ring engages in hydrogen bonding with water molecules. acs.org This organization creates a distinct interfacial layer with properties different from the bulk solution. In the bulk liquid, there is evidence of the formation of heteroassociates of water and NMP, with a potential composition of 2:1 (water:NMP) at certain mole fractions. researchgate.net This intermolecular association, driven by hydrogen bonding between the carbonyl oxygen of NMP and water, influences the distribution and orientation of molecules at the interface. nih.gov The strong dipole moment of the NMP molecule also contributes to a degree of polar ordering in the liquid, which is expected to be pronounced at the interface. acs.org

Synthetic Pathways and Reactivity in Hydrated Environments

Role of Water in 1-Methylpyrrolidin-2-one Production Methodologies

The presence of water significantly influences the synthesis of 1-Methylpyrrolidin-2-one, impacting reaction pathways and industrial production efficiency.

Aqueous-Based Synthesis of 1-Methylpyrrolidin-2-one (e.g., γ-Butyrolactone Condensation)

The primary industrial method for producing NMP is the reaction of γ-butyrolactone (GBL) with methylamine (B109427). chemicalbook.comchemicalbook.com This synthesis is often performed in an aqueous medium. The reaction proceeds in two main steps: the initial reaction of GBL with methylamine to form N-methyl-γ-hydroxybutanamide, followed by a dehydration and cyclization step to yield NMP. chemicalbook.com Using an aqueous solution of methylamine can enhance the selectivity of the reaction towards NMP. chemicalbook.com

An improved process for the selective production of NMP from GBL and monomethylamine, preferably in aqueous form, has been developed. google.com This single-step process occurs in a continuously stirred tank reactor in the presence of a recyclable zeolitic catalyst. google.com

Impact of Water as a Reaction Medium or By-product in Industrial Synthesis

Water plays a crucial role as both a reaction medium and a by-product in the industrial synthesis of NMP. The reaction of GBL with methylamine in the presence of water has been shown to produce NMP with a high yield of 99%. google.com In contrast, the yield is lower, at 96%, when the reaction is conducted without water. google.com

In continuous production processes, water is a significant component of the reaction mixture. For instance, a continuous process for preparing NMP involves reacting GBL with monomethylamine (MMA) in the liquid phase at high temperatures and pressures. google.com The wastewater generated from this process contains a small amount of methylamine, which can be biochemically decomposed. chemchina.com The presence of water has a notable effect on the solvent properties of NMP, affecting its selectivity and efficiency in various applications. researchgate.net

1-Methylpyrrolidin-2-one as a Hydrated Reaction Solvent and Promoter

Aqueous solutions of NMP serve as effective media and promoters for various chemical reactions.

Mechanism of Action in Aqueous-Promoted Organic Reactions (e.g., Vilsmeier-Haack Reactions)

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction typically uses a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, an electrophilic iminium species. wikipedia.org While the reaction is traditionally carried out in anhydrous conditions, the use of co-solvents and the presence of water during workup are common. The hydrolysis of the intermediate iminium ion in an aqueous environment is a critical step to yield the final aldehyde or ketone product. wikipedia.org While direct promotion of the Vilsmeier-Haack reaction by aqueous NMP is not extensively documented, the principle of using a polar aprotic solvent that is miscible with water aligns with the reaction's requirements for a controlled hydrolysis step.

Aqueous 1-Methylpyrrolidin-2-one as a Medium for Nanomaterial Synthesis (e.g., Gold and Silver Nanoparticles)

Aqueous NMP has emerged as a valuable medium for the synthesis of metallic nanoparticles. NMP itself can act as both a complexing and reducing agent for gold ions, enabling the formation of star-like gold nanostructures at room temperature. nih.gov The use of NMP provides a straightforward and safe method for synthesizing gold nanoparticles with tunable shapes and optical properties. nih.gov

Similarly, aqueous solutions are central to many "green" synthesis methods for gold and silver nanoparticles. nih.govresearchgate.net These methods often utilize plant extracts in an aqueous medium to reduce metal salts to their nanoparticle form. nih.gov The synthesis of silver nanoparticles has been successfully carried out by the ultraviolet irradiation of aqueous solutions containing silver salts and stabilizing polymers. mdpi.com Coaxial flow reactors are also employed to control the synthesis of gold and silver nanoparticles in aqueous solutions, allowing for precise control over particle size by adjusting flow rates and temperature. rsc.org

| Nanoparticle | Synthesis Method | Aqueous Medium Component | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Gold (Au) | Reduction of Au(III) ions | N-Methyl-2-pyrrolidone (NMP) | Tunable, star-like morphology | nih.gov |

| Silver (Ag) | Green synthesis using plant extract | Cibotium barometz root extract | 23 nm (crystallite size) | nih.gov |

| Gold (Au) | Green synthesis using plant extract | Cibotium barometz root extract | 6 nm (crystallite size) | nih.gov |

| Silver (Ag) | UV irradiation | Aqueous solution with stabilizers | Ultrasmall | mdpi.com |

| Gold (Au) | Turkevich method in coaxial flow reactor | Aqueous citrate (B86180) solution | 17.9 ± 2.1 nm to 23.9 ± 4.7 nm | rsc.org |

| Silver (Ag) | Reduction with sodium borohydride (B1222165) in coaxial flow reactor | Aqueous citrate solution | 3.4 ± 1.4 nm to 5.5 ± 2.4 nm | rsc.org |

Crystallization Promotion in Aqueous Systems (e.g., Zeolite Synthesis)

NMP plays a role in the hydrothermal synthesis of certain zeolites in aqueous systems. The introduction of NMP into TEAOH-based zeolite synthesis mixtures has been shown to facilitate the creation of highly crystalline beta zeolite with large intracrystalline mesopores. rsc.org Zeolites are typically synthesized under hydrothermal conditions from silicate (B1173343) or aluminosilicate (B74896) gels in aqueous alkaline media. mdpi.com

The synthesis of IM-5 zeolite, for example, occurs in aqueous solutions of sodium hydroxide (B78521), sodium aluminate, and silica (B1680970) gel, with N-methyl pyrrolidine (B122466) acting as a structure-directing agent. researchgate.net Advances in zeolite synthesis aim to develop greener processes, which often involve aqueous-based systems to reduce the use of organic templates. mdpi.com

| Zeolite Type | Synthesis Method | Role of NMP | Key Findings | Reference |

|---|---|---|---|---|

| Beta Zeolite | Hydrothermal synthesis | Assists in formation of mesopores | Produces highly crystalline zeolite with large intracrystalline mesopores | rsc.org |

| IM-5 Zeolite | One-pot hydrothermal method | Structure-directing agent | Enables a more environmentally benign synthesis process | researchgate.net |

| ZSM-5 Zeolite | Hydrothermal synthesis from kaolin | Not directly involved | Demonstrates a green synthesis route using natural raw materials in aqueous systems | mdpi.com |

Chemical Stability and Degradation Pathways in Aqueous Conditions

The chemical behavior of 1-Methylpyrrolidin-2-one (NMP), the anhydrous form of 1-Methylpyrrolidin-2-one;dihydrate, in aqueous environments is characterized by its interactions with water, oxidants, and light, as well as its susceptibility to biological breakdown. While generally considered a stable solvent, its degradation can be initiated under specific conditions, leading to various transformation products. who.intinchem.org

1-Methylpyrrolidin-2-one is known for its high chemical and thermal stability and is resistant to hydrolysis under neutral conditions (pH 2-10), even at elevated temperatures. ashland.com However, under strong acidic or basic conditions, the lactam ring of NMP can undergo hydrolysis. This reaction involves the cleavage of the amide bond (C-N bond) within the five-membered ring. nih.gov

The primary and most well-documented product of this ring-opening reaction is 4-methylaminobutyric acid. chemicalbook.comresearchgate.net Studies have shown that both increasing temperature and the concentration of alkali, such as sodium hydroxide, significantly accelerate the rate of hydrolysis. researchgate.net In an acidic environment, NMP hydrolyzes to form 4-methylaminobutyric acid, which can be further broken down into succinic acid semiamide. chemicalbook.com While some reports suggest NMP is not degraded by chemical hydrolysis under typical environmental conditions, laboratory studies confirm its degradation under forced acidic and basic treatments. who.intresearchgate.netnih.gov

Table 1: Hydrolysis Product of 1-Methylpyrrolidin-2-one

| Condition | Primary Hydrolysis Product |

|---|---|

| Acidic | 4-methylaminobutyric acid |

| Basic | 4-(methylamino)butanoic acid |

This table summarizes the main product formed during the hydrolysis of NMP under different pH conditions.

In aqueous solutions, particularly in the presence of oxygen and catalysts or under advanced oxidation processes (AOPs), 1-Methylpyrrolidin-2-one can undergo significant degradation. chemicalbook.comnih.gov These processes typically involve highly reactive species, such as hydroxyl radicals (•OH), which can attack the NMP molecule non-selectively. researchgate.net

The oxidation of NMP can proceed through several pathways, primarily involving attacks at the α-carbon positions and the methyl group. acs.org Key identified intermediates from these oxidative reactions include:

N-methylsuccinimide (NMS) : A major intermediate formed through oxidation. nih.govacs.orgqub.ac.uk

5-hydroxy-N-methylpyrrolidinone (5-HNMP) : Another primary intermediate resulting from hydroxylation. who.intacs.orgnih.gov

Succinimide : Formed from further oxidation and demethylation. nih.govacs.org

2-Pyrrolidinone (2P) : Also identified as a primary intermediate. acs.org

Studies using ozonation (O₃), a powerful AOP, have shown that NMP degradation is efficient, especially at higher pH values where radical-induced mineralization is more prominent. researchgate.netepa.gov The combination of ozone with UV light (UV/O₃) or hydrogen peroxide (O₃/H₂O₂) enhances the degradation and mineralization (conversion to CO₂, water, and inorganic ions) of NMP. researchgate.netepa.govresearchgate.net The UV/O₃ process, in particular, has been noted as the most efficient for Total Organic Carbon (TOC) removal. epa.govresearchgate.net

Catalytic oxidation, for instance in the presence of transition metals, also promotes NMP degradation, leading to a decrease in the solution's pH. nih.govqub.ac.uk This acidification is a result of the formation of acidic byproducts during the oxidation process. nih.gov The degradation is significantly suppressed when conducted in an inert atmosphere, highlighting the critical role of oxygen. nih.govqub.ac.uk

Table 2: Key Intermediates in the Oxidative Degradation of NMP in Aqueous Solutions

| Oxidative System | Major Identified Intermediates | Reference |

|---|---|---|

| TiO₂/UV Photocatalysis | N-methylsuccinimide (NMS), Succinimide, 2-Pyrrolidinone (2P), 5-hydroxy-N-methylpyrrolidinone (5-HNMP) | acs.org |

| Ozonation (O₃) | - | researchgate.netepa.gov |

| Catalytic Oxidation | N-methylsuccinimide (NMS) | nih.govqub.ac.uk |

| Human Metabolism | 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide, 2-hydroxy-N-methylsuccinimide | who.int |

This interactive table outlines the primary chemical species formed during the oxidation of NMP under various conditions.

Photochemical Degradation: The degradation of 1-Methylpyrrolidin-2-one in aqueous systems can be initiated by light, a process known as photolysis. However, direct photolysis of NMP by sunlight is not expected as the molecule does not absorb light at wavelengths greater than 290 nm. nih.gov Therefore, photochemical degradation typically requires the presence of a photocatalyst (heterogeneous photocatalysis) or other photo-active species.

Titanium dioxide (TiO₂) is a commonly studied photocatalyst that, when irradiated with UV light, generates highly reactive hydroxyl radicals that effectively degrade NMP. acs.orgresearchgate.net The efficiency of this process is influenced by parameters such as catalyst loading, pH, and the type of UV light source, with UVC (254 nm) being more effective than UVA (365 nm). researchgate.netresearchgate.net The primary intermediates in TiO₂ photocatalysis are similar to those in other oxidative processes, including N-methylsuccinimide and 5-hydroxy-N-methylpyrrolidinone. acs.org Another approach involves using UV light in combination with persulfate (PMS), which generates sulfate (B86663) radicals (SO₄•−) that are also potent oxidizers of NMP. nih.gov

Bioremediation: NMP is considered to be readily biodegradable under aerobic conditions, although sometimes an acclimation period for the microorganisms is required. who.intinchem.orgnih.gov Various bacterial strains have been identified that can utilize NMP as a sole source of carbon and nitrogen. researchgate.netresearchgate.netnih.gov

The microbial degradation pathways can differ between bacterial species.

One proposed pathway for Paracoccus sp. involves the oxidation of the NMP ring to form 1-methyl-2,5-pyrrolidinedione, which is then hydrolyzed to produce succinic acid. nih.govresearchgate.netepa.gov

A different pathway identified in Alicycliphilus sp. begins with the hydrolytic cleavage of the C-N amide bond to form γ-N-methylaminobutyric acid. nih.gov This intermediate is then demethylated and deaminated to produce succinate, which enters the central metabolic cycle. nih.gov

Biological treatment systems like sequencing batch reactors (SBR) and membrane bioreactors (MBR) have been shown to be effective in treating high-strength NMP wastewater, though the degradation pathways and efficiency can vary depending on the operational conditions. nih.govntu.edu.sg The rate and extent of biodegradation in natural environments can vary significantly, with faster removal observed in river water compared to wetland or spring water, reflecting differences in the native microbial communities. nih.gov Key bacterial genera involved in NMP degradation include Pseudomonas, Rhodococcus, Mesorhizobium, Rhizobium, and Alicycliphilus. researchgate.netnih.gov

Advanced Analytical and Characterization Methodologies for Aqueous 1 Methylpyrrolidin 2 One

Chromatographic and Spectrometric Quantification

The accurate quantification of 1-methylpyrrolidin-2-one (NMP) in aqueous matrices is crucial for various industrial and environmental applications. osti.govgcms.cz Chromatographic and spectrometric techniques offer high sensitivity and selectivity for this purpose.

High-Performance Liquid Chromatography (HPLC) for Aqueous Samples

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of NMP in aqueous solutions. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape. fda.gov Detection is typically carried out using a UV detector. For more complex matrices or lower detection limits, coupling HPLC with mass spectrometry (MS) provides enhanced specificity and sensitivity. nih.gov

A study detailed a method for analyzing NMP in bovine liver, which can be adapted for aqueous samples. fda.gov The method utilizes a hydrophobic HPLC separation with tandem mass spectrometry (MS/MS) detection. fda.gov This approach offers high selectivity by monitoring specific precursor and product ion transitions. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Water

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of NMP in water. This method offers excellent separation efficiency and highly specific detection, making it suitable for identifying and quantifying low levels of NMP. osti.gov

One established method involves direct syringe injection of the aqueous sample into the GC, which is equipped with a flame ionization detector (FID). gcms.cz This method can achieve a lower detection limit of 1 ppm for NMP in water, with a complete analysis time of approximately 8 minutes. gcms.cz For even greater sensitivity and confirmation, a mass spectrometer can be used as the detector. Thermal desorption-GC/MS has also been employed for the quantitative analysis of NMP in polymer matrices, a technique that could be adapted for aqueous samples. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for identifying and characterizing the degradation products of NMP in aqueous solutions. These techniques are crucial for understanding the environmental fate and stability of NMP under various conditions, such as hydrolysis, oxidation, and photolysis. nih.gov

LC-MS/MS methods have been successfully developed for the simultaneous determination of NMP and its primary metabolites, including 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2HMSI), in biological matrices like plasma and urine. researchgate.netnih.gov These methods often utilize hydrophilic interaction liquid chromatography (HILIC) for separation, coupled with tandem mass spectrometry for detection, providing high sensitivity and selectivity. researchgate.netresearchgate.net The developed protocols have demonstrated excellent recovery and precision, making them suitable for monitoring the degradation of NMP. researchgate.net

Under collision-induced dissociation (CID) conditions, the protonated molecule of NMP ([M+H]+) fragments to produce characteristic product ions, which can be used for its specific detection and confirmation in complex mixtures. nih.gov

Physicochemical Property Monitoring in Aqueous Mixtures

Monitoring the physicochemical properties of aqueous NMP mixtures is essential for quality control and process optimization in various industrial applications.

Densitometry for Water Content Determination and Solution Characterization

Densitometry provides a rapid and chemical-free method for determining the water content in NMP solutions. mt.com This technique relies on the direct relationship between the density of the mixture and its water content. mt.commt.com By creating a calibration curve using standards with known water content (as determined by a primary method like Karl Fischer titration), the water percentage in unknown samples can be accurately and quickly assessed. mt.com

The density of NMP-water mixtures exhibits a non-linear relationship with composition, with a maximum density observed at a specific mole fraction of NMP, suggesting the formation of heteroassociates. researchgate.net This property can be leveraged for precise solution characterization. The density of pure NMP is approximately 1.028 g/cm³ at 20°C and decreases with increasing temperature. itwreagents.com

Table 1: Density of 1-Methylpyrrolidin-2-one at Different Temperatures

| Temperature (°C) | Density (g/cm³) |

| 20 | 1.028 |

| 25 | 1.028 |

This table presents the density of pure 1-Methylpyrrolidin-2-one at standard temperatures.

Refractive Index Measurements for Concentration and Purity Assessment in Aqueous Solutions

The refractive index is another valuable physicochemical property for assessing the concentration and purity of NMP in aqueous solutions. The refractive index of a solution is dependent on its composition, and therefore, can be used as a quick and non-destructive method for quantitative analysis.

For pure NMP, the refractive index is approximately 1.470 at 20°C. itwreagents.com This value changes predictably with the concentration of NMP in water, allowing for the creation of a calibration curve to determine the composition of unknown mixtures. This method is particularly useful for in-line process monitoring due to its simplicity and real-time measurement capabilities.

Table 2: Physicochemical Properties of 1-Methylpyrrolidin-2-one

| Property | Value |

| Refractive Index (at 20°C) | 1.470 itwreagents.com |

| Boiling Point | 202-204 °C |

| Melting Point | -24 °C |

| Molecular Weight | 99.13 g/mol solubilityofthings.com |

This table summarizes key physicochemical properties of pure 1-Methylpyrrolidin-2-one.

Advanced Spectroscopic and Diffraction Techniques for Mixture Analysis

To elucidate the behavior of NMP in water, researchers employ a suite of sophisticated analytical methods. These techniques probe the molecular-level interactions and arrangements that govern the macroscopic properties of the solution.

Two-Dimensional NMR for Complex Aqueous Interactions

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unraveling the intricate network of interactions in aqueous NMP solutions. Specifically, 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide detailed information about the spatial proximity of atoms.

Studies utilizing 2D ROESY have revealed the preferential location of water molecules near the carbonyl group of the NMP molecule. nih.gov This proximity suggests the formation of hydrogen bonds between the oxygen of the NMP's carbonyl group and the hydrogen atoms of water. researchgate.net The analysis of 1H and 13C chemical shifts upon dilution further supports the existence of strong interactions between NMP and water. nih.gov

Calorimetric studies have complemented these NMR findings, showing that the solvation of NMP by water is a more energetically favorable interaction than the solvation of water by NMP. nih.gov Furthermore, 13C NMR correlation times indicate a change in the dynamic behavior of the mixture, with a maximum value observed at a water mole fraction of approximately 0.7. nih.gov Despite these dynamic changes in the solution, molecular dynamics simulations have shown that the conformation of the NMP molecule itself remains consistent across the entire concentration range. nih.gov

Table 1: Key Findings from 2D NMR and Calorimetry Studies of Aqueous NMP

| Analytical Technique | Key Finding | Reference |

| 2D ROESY NMR | Preferential location of water molecules near the NMP carbonyl group. | nih.gov |

| 1H and 13C NMR | Changes in chemical shifts upon dilution indicate strong NMP-water interactions. | nih.gov |

| Calorimetry | Solvation of NMP by water is stronger than the solvation of water by NMP. | nih.gov |

| 13C NMR Correlation | Dynamic behavior of the mixture changes with concentration, peaking at ~0.7 water mole fraction. | nih.gov |

| Molecular Dynamics | NMP molecular conformation remains constant across all concentrations. | nih.gov |

Synchrotron X-ray Diffraction for Dynamic Solution Structures

Synchrotron X-ray diffraction and wide-angle X-ray scattering (WAXS) are indispensable for determining the structural organization of NMP and water molecules in solution. researchgate.netrsc.org These techniques, often coupled with molecular dynamics (MD) simulations, provide a detailed picture of the solution's structure over the entire concentration range. researchgate.net

Research has shown a remarkable agreement between experimental diffraction patterns and those computed from MD simulations, particularly when the effect of mixture composition on the partial atomic charges of NMP is considered. researchgate.net This combined approach has been successful in explaining macroscopic properties, such as the observed maximum in the density of the mixture at a specific composition. The analysis of radial and spatial distribution functions derived from these studies reveals the underlying intermolecular organization responsible for this phenomenon.

The use of high-energy synchrotron radiation allows for high-resolution data to be collected, which is crucial for resolving the different hydration shells around the NMP molecule. researchgate.net This level of detail is essential for understanding how the introduction of water disrupts the structure of pure NMP and leads to the formation of new structural arrangements.

Table 2: Summary of X-ray Diffraction and MD Simulation Findings for Aqueous NMP

| Technique | Finding | Significance | Reference |

| Wide-Angle X-ray Scattering (WAXS) & MD Simulations | Excellent agreement between experimental and computed diffraction patterns. | Validates the computational models used to study the mixture. | researchgate.net |

| Analysis of Radial and Spatial Distribution Functions | Explanation for the density maximum observed at a specific NMP mole fraction. | Links microscopic structure to macroscopic properties. | researchgate.net |

| Synchrotron X-ray Diffraction | Provides high-resolution data on the hydration shells around NMP. | Enables a detailed understanding of the NMP-water interactions. | researchgate.netrsc.org |

Small-Angle Neutron Scattering (SANS) for Micellar or Aggregative Behavior in Water

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a mesoscopic scale, typically from 1 to 100 nanometers. nih.goviaea.org It is particularly well-suited for studying the formation of micelles or other aggregates in solution. iaea.org The fundamental principle of SANS involves measuring the scattering of a neutron beam by a sample to gain information about the size, shape, and arrangement of any large-scale structures within it. youtube.comyoutube.com

While SANS is a valuable tool for studying aggregation in various systems, including polymers and colloids, there is currently a lack of published research specifically applying this technique to investigate the micellar or aggregative behavior of 1-Methylpyrrolidin-2-one in aqueous solutions. nih.govnih.govresearchgate.netrsc.org

The potential for NMP to form aggregates in water is an area of interest. The NMP molecule possesses both a polar amide group and a non-polar hydrocarbon ring, which could lead to self-assembly under certain conditions. SANS would be an ideal method to explore this possibility. By using mixtures of light water (H₂O) and heavy water (D₂O), contrast variation SANS experiments could be performed to selectively highlight different parts of the potential aggregates, providing detailed structural information.

Although direct experimental data for NMP is not available, the principles of SANS suggest it would be a highly effective method for determining if, and under what conditions, NMP molecules self-assemble in an aqueous environment.

Academic and Industrial Applications of 1 Methylpyrrolidin 2 One in Hydrated Chemical Processes

Polymer Processing and Material Science in Aqueous Media

The NMP-water solvent system is fundamental in polymer science, facilitating the dissolution of complex polymers and the fabrication of specialized materials like membranes and films.

Solvent for Polymer Dissolution and Processing in Water-Based Formulations

Aqueous NMP solutions are highly effective in dissolving a broad spectrum of polymers that are otherwise difficult to manage. wikipedia.orgeschemy.com This includes high-performance polymers such as polyimides, polyurethanes, polyesters, and polyacrylonitrile. eschemy.comnbinno.com The ability to create water-based formulations is crucial for applications like coatings and adhesives, where precise control over viscosity and film formation is necessary. nbinno.com For example, in the production of polyimide films, NMP is used to dissolve the polyamic acid precursors, which are then cast and heated to form robust, thermally stable materials for the aerospace and electronics industries. nbinno.com The presence of water can be a critical parameter; for instance, up to 30% water can be added to certain NMP-based paint stripper formulations to meet volatile organic compound (VOC) regulations, though this may slightly reduce effectiveness compared to non-aqueous formulations. lyondellbasell.com

The solubility of various polymers in NMP allows for the creation of highly concentrated mixed solutions, which is advantageous in producing plastic compounds from materials like polyamides and polyvinyl chloride. eschemy.com The versatility of the NMP-water system allows for the optimization of solvent formulations for specific applications by mixing NMP with monomers, water, and other organic solvents. eschemy.com

Table 1: Polymers Soluble in 1-Methylpyrrolidin-2-one (NMP)

| Polymer Type | Examples |

| Engineering Polymers | Polyimides, Polyurethanes, Polycarbonates, Polyethers eschemy.comnbinno.com |

| Vinyl Polymers | Polyvinyl Chloride (PVC), Polystyrene, Polyacrylonitrile eschemy.com |

| Cellulose Derivatives | Cellulose triacetate eschemy.com |

| Specialty Polymers | Polyamides, Polyphenylene sulfide (B99878) (PPS), Polyvinylidene difluoride (PVDF) wikipedia.org |

Fabrication of Membranes and Films from Aqueous 1-Methylpyrrolidin-2-one Solutions

Aqueous NMP solutions are extensively used in the fabrication of semi-permeable membranes for separation processes like ultrafiltration and reverse osmosis. eschemy.com The phase inversion process, a common technique for membrane formation, often relies on an NMP-water system. In this method, a polymer is dissolved in NMP to form a casting solution. When this solution is immersed in a water bath (the non-solvent), the NMP diffuses out and water diffuses in, causing the polymer to precipitate and form a porous membrane structure.

Research has shown that the concentration of the polymer in the NMP solution and the composition of the non-solvent bath are critical factors that influence the final morphology of the membrane. researchgate.net For instance, the size of surface features on scaffolds created by combining additive manufacturing with thermally induced phase separation can be tuned by altering the polymer concentration in NMP and the type of non-solvent used for extraction. researchgate.net The use of water as the extraction agent from a 5% wt/v NMP gel solution results in specific topological features. researchgate.net Similarly, the fabrication of free-standing covalent organic framework (COF) films can be achieved by casting a precursor suspension containing NMP, where the presence of water during the reaction enhances the formation of well-ordered, porous structures. acs.org

Separation and Purification Technologies

The selective solvency of aqueous NMP is exploited in critical separation and purification processes within the petrochemical and gas treatment industries.

Selective Extraction Processes (e.g., Hydrocarbon Recovery, Gas Desulfurization) Utilizing Aqueous 1-Methylpyrrolidin-2-one

Aqueous NMP is a preferred solvent for several industrial extraction processes due to its high affinity for unsaturated hydrocarbons and aromatics. eastman.comwikipedia.org

Hydrocarbon Recovery: In petrochemical processing, NMP is used to recover valuable hydrocarbons such as 1,3-butadiene (B125203) and acetylene. eastman.comwikipedia.org It is also employed in lube oil purification to remove aromatic compounds, which improves the oil's viscosity index and stability. eastman.comhitekengineers.comgoogle.com The process involves liquid-liquid extraction where NMP selectively dissolves the aromatic components from the hydrocarbon feed. google.com The presence of a small amount of water (up to 1.0 volume percent) in the NMP solvent can be permitted without negatively impacting the solvent's efficiency and can sometimes lead to a higher yield of the refined oil product. google.com After extraction, the NMP is typically recovered from the raffinate (paraffinic) and extract (aromatic) phases by washing with water and subsequent distillation. google.com

Gas Desulfurization: The Purisol process uses a chilled aqueous solution of NMP to remove hydrogen sulfide (H₂S) from sour gas streams. wikipedia.org NMP is highly selective for H₂S and also promotes the hydrolysis of carbonyl sulfide (COS), another common impurity, into H₂S and carbon dioxide (CO₂). wikipedia.org This enriches the H₂S content of the off-gas, making it suitable for conversion into elemental sulfur in a Claus unit. wikipedia.org

Adsorptive and Absorption Systems Employing Hydrated 1-Methylpyrrolidin-2-one Solvents

Hydrated NMP serves as an effective physical absorbent for acidic gases, most notably carbon dioxide (CO₂). researchgate.net Its properties, such as low vapor pressure, high CO₂ absorption capacity, and complete miscibility in water, make it a suitable solvent for CO₂ capture applications. researchgate.net

Research has focused on enhancing the CO₂ capture performance of aqueous NMP solutions. Studies have reported experimental data on the solubility of CO₂ in NMP at various temperatures and pressures, indicating that CO₂ absorption increases with increasing pressure and decreasing temperature. researchgate.net The performance of aqueous NMP can be further improved by creating hybrid solvents or nanofluids. For example, the addition of 2-methylimidazole (B133640) to aqueous NMP solutions has been investigated to enhance CO₂ capture. sciprofiles.comscinito.ai Another study explored dispersing various functionalized magnetic nanoparticles in a 50 wt% aqueous NMP solution to improve CO₂ absorption. researchgate.net

Table 2: Research Findings on CO₂ Solubility in NMP

| Study Focus | Key Findings | Reference |

| Experimental & Thermodynamic Modeling | Reported new data on CO₂ solubility in NMP at 293-333 K and 0.5-1.1 MPa. Found that a 1-parameter Peng-Robinson equation of state could accurately model the system. | researchgate.net |

| Nanoparticle Enhancement | Investigated the use of magnetic nanoparticles in 50 wt% aqueous NMP to improve CO₂ absorption. | researchgate.net |

| Hybrid Solvent Development | Explored enhancing CO₂ capture by adding 2-methylimidazole to aqueous NMP solutions. | sciprofiles.comscinito.ai |

Microelectronic and Advanced Manufacturing Applications

In the microelectronics industry, NMP, often in aqueous formulations, is a critical solvent for cleaning and processing silicon wafers during the fabrication of semiconductors. semiconductors.orgpurite.comindustrytoday.com Its high solvency allows it to effectively remove photoresists, organic residues, and polymers generated during dry etch processes. eastman.comsemiconductors.org

NMP is used for photoresist stripping, where it can be heated to around 80°C to remove even highly cross-linked films due to its low vapor pressure. microchemicals.commicrochemicals.com After stripping with NMP, a deionized water rinse is often sufficient, potentially eliminating the need for an additional isopropanol (B130326) rinse. intelligent-fluids.com The use of water-based NMP formulations is also seen as a more sustainable approach in microelectronic cleaning processes. intelligent-fluids.com

The water content in NMP can be a critical process parameter. In the manufacturing of Gallium Nitride (GaN) High Electron Mobility Transistors (HEMTs), the quality of the wet chemical lift-off process using NMP is highly dependent on its water content. researchgate.net Research has shown that if the water content in NMP exceeds 5%, the Ti-Al-Ni-Au based metal stack used for ohmic contacts can be attacked during the lift-off process. researchgate.net This highlights the importance of controlling the hydration level of NMP in specific advanced manufacturing steps. Furthermore, NMP's hygroscopic nature means it can absorb moisture from the air, which can alter its pH and potentially corrode device metallization, making control of the NMP-water balance essential. compoundsemiconductor.net

NMP is also used as a cleaning agent for MoS₂ transistors, where it effectively reduces carbon and oxygen adsorbates, thereby improving device performance. researchgate.net Being a hydrophilic organic solvent miscible with water, it offers a promising and manufacturable cleaning process for 2D materials. researchgate.net

Photoresist Stripping and Cleaning Processes in Aqueous Environments

1-Methylpyrrolidin-2-one (NMP) is a widely utilized solvent in the microelectronics industry for photoresist stripping due to its high solvency for a broad range of polymers. thegoodscentscompany.com Its effectiveness stems from its high boiling point, low vapor pressure, and chemical stability, which allow for processing at elevated temperatures to remove even cross-linked photoresist films. microchemicals.comucdavis.edu While NMP is often used in its pure form, its application in aqueous environments is a subject of significant industrial relevance, particularly concerning process efficiency and solvent recycling.

The presence of water in NMP-based stripping solutions can influence the stripping performance. Research indicates that the stripping rate of NMP can decrease as the concentration of water increases. For instance, in the manufacturing of µLEDs, where NMP is used to strip photoresist residues, the stripping rate was found to be impacted by contamination with ambient moisture. However, the stripping rate at room temperature, even with expected levels of water contamination (around 1% by volume), can still exceed process requirements, suggesting that heating the NMP bath may not always be necessary.

Aqueous alkaline solutions are also presented as an alternative to pure solvent-based strippers. microchemicals.comucdavis.edumicrochemicals.com These typically consist of 2-3% potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in water and can be effective for removing photoresist layers, provided the substrate is not sensitive to high pH values. microchemicals.comucdavis.edu Some commercial removers, like the amine-solvent based AZ® 100 Remover, can be diluted with water when used on substrates where potential attack on metals like aluminum is not a concern. microchemicals.com This highlights a direct application of NMP in a hydrated, albeit alkaline, environment.

The interaction between NMP and water is a critical parameter in industrial settings. The refractive index of NMP/water mixtures has been shown to decrease with higher water content, providing a potential in-line method to monitor the water contamination level in stripping baths.

Table 1: Effect of Water Contamination on NMP Photoresist Stripping

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Stripping Rate | Decreases with increased water concentration. | Monitoring and controlling water content is crucial for maintaining process efficiency. | |

| Process Temperature | Effective stripping can be achieved at room temperature (~23°C) even with water contamination. | Potential for energy savings by eliminating the need for heating NMP baths to the typical 80°C. |

| Process Monitoring | Refractive index of the NMP solution decreases as water concentration increases. | Allows for real-time, in-line monitoring of solvent bath composition. | |

Role in Lithium-Ion Battery Electrode Preparation with Water Co-solvents

In the lithium-ion battery industry, 1-Methylpyrrolidin-2-one is the conventional and most effective solvent for dissolving the polyvinylidene fluoride (B91410) (PVDF) binder used in cathode and anode manufacturing. researchgate.nettobmachine.com The NMP/PVDF system is crucial for creating a stable slurry of active materials and conductive additives, which is then coated onto current collectors. Current time information in New York, NY, US. However, due to the cost and toxicity of NMP, there is a significant effort to shift towards more environmentally friendly aqueous processing, which uses water as the primary solvent. ornl.govosti.gov

The use of water as a co-solvent with NMP, or as a complete replacement, presents distinct challenges, especially for cathode materials. Aqueous slurries can become highly basic (pH 11.5–12.5) due to reactions with cathode materials like LiNi₀.₈₀Co₀.₁₅Al₀.₀₅O₂ (NCA), leading to corrosion of the aluminum current collector. ornl.govkit-technology.de Furthermore, water-borne binders may exhibit lower adhesion strength compared to PVDF, and the higher surface tension of water can lead to inferior wetting on the current collector. osti.gov

Despite these challenges, aqueous processing offers substantial benefits, including the elimination of the costly and energy-intensive NMP recovery step required in conventional manufacturing. osti.gov Research into enabling aqueous processing for cathodes focuses on several strategies. One approach involves modifying the electrode paste by adding buffering agents like phosphoric acid to control the pH and in-situ crosslinking agents like citric acid to improve the mechanical properties of water-soluble binders. kit-technology.de Another strategy is the addition of lithium salts, such as lithium sulfate (B86663) (Li₂SO₄), during the dispersion of the electrode paste, which has been shown to improve the cycling stability of aqueously processed electrodes. researchgate.net

While the industry trend is to move away from NMP entirely, the understanding of NMP's interaction with water is foundational to the development of these next-generation processes. NMP is miscible with water in all proportions, a property that is relevant in the transition to and optimization of hydrated chemical processes in battery manufacturing. wikipedia.orgsolubilityofthings.com The ultimate goal is to replace the NMP/PVDF system with a water-based binder system (e.g., using sodium carboxymethyl cellulose) that matches the performance and reliability of the conventional method, thereby reducing manufacturing costs and environmental impact. researchgate.net

Table 2: Comparison of NMP-based and Aqueous Processing for Li-ion Battery Cathodes

| Feature | Conventional NMP Processing | Aqueous Processing (with Water Co-solvent/Replacement) | Source |

|---|---|---|---|

| Solvent | 1-Methylpyrrolidin-2-one (NMP) | Water | ornl.govosti.gov |

| Binder | Polyvinylidene fluoride (PVDF) | Various water-soluble binders (e.g., Sodium Carboxymethyl Cellulose) | tobmachine.comresearchgate.net |

| Key Advantage | High performance, strong adhesion, and established process. | Reduced cost, environmental friendliness, elimination of solvent recovery. | osti.govmdpi.com |

| Key Challenge | Solvent cost, toxicity, and energy-intensive recovery. | pH increase, current collector corrosion, potential for lower adhesion and cracking. | ornl.govosti.govkit-technology.de |

| Mitigation Strategy | N/A | Use of additives (e.g., phosphoric acid, citric acid, lithium salts) to stabilize pH and improve binder properties. | kit-technology.deresearchgate.net |

Future Directions and Emerging Research Avenues for 1 Methylpyrrolidin 2 One in Hydrated Systems

Development of Novel 1-Methylpyrrolidin-2-one Derivatives with Tuned Hydration Properties

The synthesis of new NMP derivatives with tailored hydration characteristics is a key area of future research. By modifying the chemical structure of the NMP molecule, scientists aim to fine-tune its interaction with water, leading to improved performance in specific applications.

One approach involves introducing functional groups to the NMP ring. For instance, research has demonstrated the single-step synthesis of NMP derivatives with an arylidene group at the alpha position and a hydroxyl group at the gamma position. researchgate.net This method, utilizing a nickel catalyst, allows for the creation of a variety of substituted NMPs. researchgate.net The presence of these functional groups can alter the molecule's polarity and hydrogen bonding capabilities, thereby influencing its hydration properties.

Another avenue of exploration is the synthesis of N-alkylated lactams from the corresponding lactones and secondary amines in the presence of water. google.com This process highlights the role of water in the synthesis of NMP and its derivatives, suggesting that the reaction conditions can be optimized to produce compounds with specific affinities for aqueous environments. google.com The interaction between NMP and water is known to significantly affect the solvent's properties, including its selectivity and efficiency. researchgate.net

Future research will likely focus on a systematic investigation of how different substituents on the NMP molecule affect its hydration shell and bulk solvent properties. This could involve a combination of synthetic chemistry, spectroscopic analysis, and computational modeling to predict and verify the behavior of these new derivatives in aqueous solutions.

Exploration of Deep Eutectic Solvents and Ionic Liquids with 1-Methylpyrrolidin-2-one/Water Compositions

The formulation of deep eutectic solvents (DESs) and ionic liquids (ILs) incorporating NMP and water presents a promising frontier for creating novel and "green" solvent systems. researchgate.net These mixtures can exhibit unique physicochemical properties that differ significantly from their individual components.

Deep Eutectic Solvents (DESs):

DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. mdpi.com While much of the research has focused on hydrophilic DESs, there is a growing interest in hydrophobic DESs for applications in non-polar environments. mdpi.com NMP, with its polar nature, can act as a component in the formation of DESs. acs.org The addition of water to NMP-based DESs can further modulate their properties, such as viscosity and polarity. researchgate.net